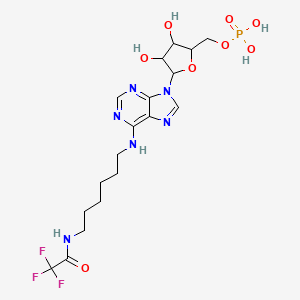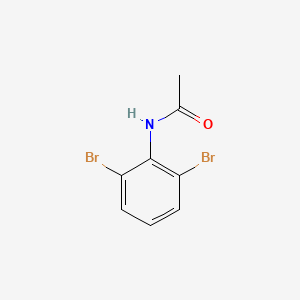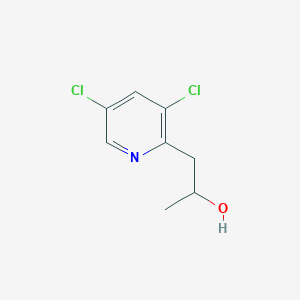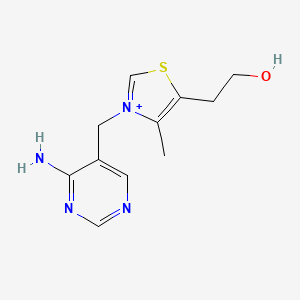![molecular formula C16H16N2O3 B12289889 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is a food metabolite and can be formed from homoglucans . It is a solid substance that appears off-white to beige in color and is soluble in various organic solvents[2][2].
準備方法
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline can be synthesized through multiple methods. One common method involves the reaction of terephthalic acid and hexanedial under alkaline conditions, followed by cyclization and oxidation reactions to yield the target compound[2][2]. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate[2][2].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography[2][2].
化学反応の分析
Types of Reactions
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce hydroquinoxaline compounds .
科学的研究の応用
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions[][2].
Biology: The compound serves as a metabolic enzyme inhibitor, making it useful in studying metabolic pathways.
Industry: The compound can be used as a dye and in the synthesis of other organic compounds[][2].
作用機序
The mechanism of action of 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline involves its interaction with metabolic enzymes. It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The molecular targets and pathways involved include those related to carbohydrate metabolism, as the compound can be formed from homoglucans .
類似化合物との比較
Similar Compounds
2-(2,3,4-Trihydroxybutyl)quinoxaline: This compound is structurally similar and shares similar properties and applications.
4-(2-quinoxalinyl)-1,2,3-Butanetriol: Another related compound with similar chemical behavior.
Uniqueness
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline is unique due to its specific structure, which allows it to interact with metabolic enzymes in a distinct manner. This makes it particularly useful in studying metabolic pathways and developing enzyme inhibitors .
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol |
InChI |
InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2 |
InChIキー |
UYVCNKANYYHWRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)

![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)


![2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride](/img/structure/B12289867.png)

![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)
